![molecular formula C13H16O4 B14497031 2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) CAS No. 64777-15-7](/img/structure/B14497031.png)
2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) is an organic compound with the molecular formula C21H24O4. It is a type of epoxy resin known for its excellent adhesive properties and chemical resistance. This compound is widely used in various industrial applications, including coatings, adhesives, and composite materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and removal of by-products to maintain the reaction equilibrium .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to create high-performance materials.
Biology: Employed in the preparation of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable and inert matrices.
Wirkmechanismus
The mechanism of action of 2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) involves the reaction of its epoxide groups with various nucleophiles. This reaction leads to the formation of covalent bonds, which contribute to the compound’s adhesive properties and chemical resistance. The molecular targets include hydroxyl, amine, and thiol groups present in the substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bis(oxirane)
- 2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane)
- 2,2’-[(1,4-Butanediylbis(oxymethylene)]bis(oxirane)
Uniqueness
Compared to similar compounds, 2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) exhibits superior adhesive properties and chemical resistance. Its unique molecular structure allows for the formation of highly stable and durable materials, making it a preferred choice in various industrial applications .
Eigenschaften
CAS-Nummer |
64777-15-7 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-[[2-methyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C13H16O4/c1-9-4-10(14-5-11-6-15-11)2-3-13(9)17-8-12-7-16-12/h2-4,11-12H,5-8H2,1H3 |
InChI-Schlüssel |
LRVJEADXJYKWPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2CO2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


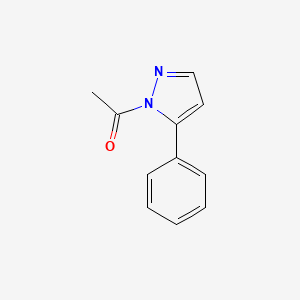
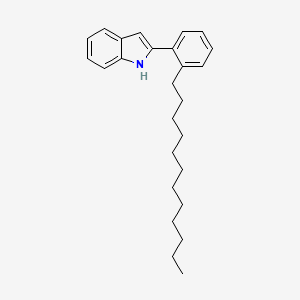
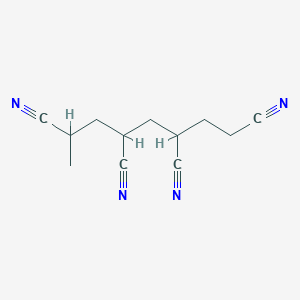
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
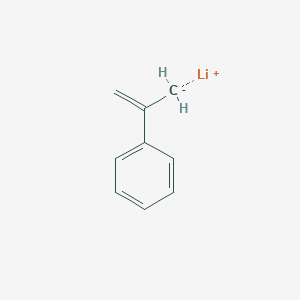

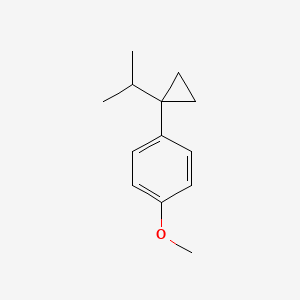

![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)
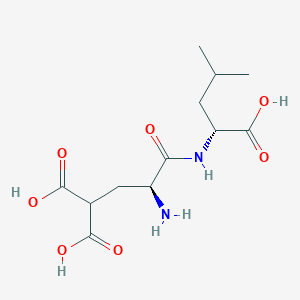
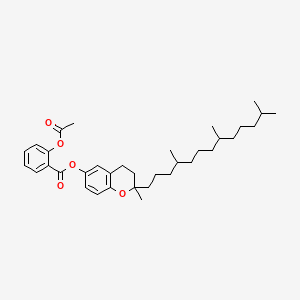
![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)

![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
